2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Helicobacter pylori Agents
Compounds structurally related to 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime have been investigated for their potential as anti-Helicobacter pylori agents. For example, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activities against the gastric pathogen H. pylori, including strains resistant to metronidazole or clarithromycin, indicating a significant application in treating H. pylori infections (Carcanague et al., 2002).
Antileukotrienic Agents
Another study involved the synthesis of compounds like VUFB 20609 and VUFB 20584, which have potential as antileukotrienic drugs. These compounds were tested for their in-vitro cytotoxicity and antiplatelet activity, suggesting their application in treating diseases associated with leukotrienes, such as asthma or allergic rhinitis (Jampílek et al., 2004).
Reactivators of Organophosphate-inhibited Acetylcholinesterase
Research on sulfur derivatives of 2-oxopropanal oxime for reactivating acetylcholinesterase inhibited by organophosphates indicates potential applications in developing antidotes for organophosphate poisoning. Compounds with methylthio oxime structures have shown significant potency in vitro against VX-, sarin-, and paraoxon-inhibited acetylcholinesterase, which could be crucial in chemical defense and toxicology (Degorre et al., 1988).
Oxidative Desulfurization of Diesel Fuel
The oxidative desulfurization (ODS) process using catalysts for removing sulfur-containing compounds from diesel fuel shows the application of related sulfur-functionalized molecules in environmental and energy sectors. This research highlights the role of catalysts in improving the desulfurization rate and the importance of modifying catalyst properties to increase activity and lifetime (Chica et al., 2006).
Safety and Hazards
The safety information available indicates that “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime” is classified under GHS07 and carries a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
(E)-N-methoxy-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)15-12(2,3)9-13-14-4/h5-9H,1-4H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCTKSTPRSAHH-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.